Sodium sulfamate

Overview

Description

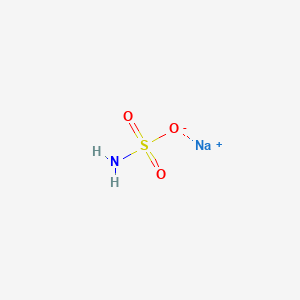

Sodium sulfamate, with the chemical formula NH₂NaSO₃ , is a white crystalline compound that is highly soluble in water. It is known for its versatility and is used in various industrial and scientific applications. The compound is characterized by its ability to act as both a hydrogen bond donor and acceptor, making it valuable in numerous chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sulfamate can be synthesized through the reaction of sulfamic acid with sodium hydroxide. The reaction is as follows: [ \text{H}_3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions, with the sulfamic acid and sodium hydroxide being mixed in an aqueous solution .

Industrial Production Methods: Industrial production of this compound often involves the neutralization of sulfamic acid with sodium hydroxide. The process is carried out in large reactors where the reactants are combined in controlled conditions to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium sulfamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfamic acid.

Reduction: It can be reduced to form aminosulfonic acid derivatives.

Substitution: this compound can participate in substitution reactions, where it replaces other functional groups in organic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions vary depending on the specific substitution reaction, but often involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Sulfamic acid.

Reduction: Aminosulfonic acid derivatives.

Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Agricultural Applications

Herbicide and Fertilizer Use

Sodium sulfamate is primarily utilized in agriculture as a herbicide and fertilizer. It acts as a selective herbicide for controlling weeds in crops. Its application enhances the growth of desirable plants while inhibiting weed growth. Research indicates that this compound can improve nutrient uptake in plants, leading to increased crop yields.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of sulfa drugs, which are crucial in treating bacterial infections. The compound's sulfonamide group is essential for the antibacterial activity of these drugs.

| Pharmaceutical Compound | Role of this compound | Reference |

|---|---|---|

| Sulfa drugs | Intermediate in synthesis | |

| Antibacterial agents | Essential for activity |

Chemical Synthesis

Salting-Out Agent

In organic chemistry, this compound is used as a salting-out agent to enhance the extraction of organic compounds from aqueous solutions. Its effectiveness in modifying solubility properties makes it valuable in various chemical processes, particularly in the purification of nucleosides and other sensitive compounds.

| Process | Function of this compound | Reference |

|---|---|---|

| Extraction | Enhances solubility separation | |

| Purification | Improves recovery rates |

Environmental Applications

Soil Remediation

this compound has been investigated for its potential in soil remediation, particularly in areas contaminated with heavy metals. Its ability to form stable complexes with metal ions can facilitate the removal of contaminants from soil, making it an effective agent for environmental cleanup.

Case Study 1: Herbicidal Efficacy

A study conducted on the use of this compound as a herbicide demonstrated significant reductions in weed biomass compared to untreated controls. The study highlighted its selective action on specific weed species without adversely affecting crop growth.

Case Study 2: Pharmaceutical Synthesis

Research focusing on the synthesis of sulfa drugs using this compound showed that optimizing reaction conditions led to improved yields and purity of the final products. The study underscored the importance of this compound in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of sodium sulfamate involves its ability to donate and accept hydrogen bonds. This property allows it to interact with various molecular targets, including enzymes and proteins. In biological systems, this compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure .

Comparison with Similar Compounds

Sodium Sulfate (Na₂SO₄): Used primarily as a drying agent and in the manufacture of detergents.

Sodium Sulfite (Na₂SO₃): Commonly used as a preservative and in the paper industry.

Sodium Sulfide (Na₂S): Used in the leather industry and in the production of sulfur dyes.

Uniqueness of Sodium Sulfamate: this compound is unique due to its dual role as a hydrogen bond donor and acceptor, which makes it highly versatile in chemical reactions. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Biological Activity

Sodium sulfamate (H₂NNaO₃S) is a sodium salt of sulfamic acid, primarily recognized for its applications in agriculture as a herbicide and as a chemical intermediate in various industrial processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.

This compound is characterized by its solubility in water and stability under various conditions. Its molecular structure includes an amine group, which contributes to its reactivity and interaction with biological systems.

Pharmacological Effects

- Herbicidal Activity : this compound acts as a herbicide by inhibiting the growth of unwanted plants. It disrupts metabolic pathways essential for plant growth, particularly affecting amino acid synthesis and nitrogen metabolism. Studies have shown that this compound can effectively control a range of weeds, making it valuable in agricultural practices .

- Anticancer Potential : Recent research indicates that this compound may exhibit anticancer properties. A study demonstrated that this compound could induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration in antimicrobial formulations .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : this compound has shown low acute toxicity in animal models, with no significant adverse effects observed at standard exposure levels. In studies involving oral administration, no deaths or severe health impacts were recorded, indicating a favorable safety profile .

- Chronic Exposure : Long-term studies have assessed the effects of this compound on body weight and organ function in mammals. Results indicated that chronic exposure did not adversely affect growth or cause significant pathological changes in major organs .

- Allergenic Potential : Some studies have explored the allergenic potential of this compound. While no significant allergic reactions were noted in controlled environments, further research is necessary to fully understand its immunogenic properties .

Case Studies

Several case studies highlight the practical applications and biological effects of this compound:

-

Case Study on Herbicidal Efficacy :

- A field trial assessed the effectiveness of this compound against common agricultural weeds.

- Results showed a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.

-

Clinical Evaluation for Cancer Therapy :

- A clinical trial investigated the use of this compound in combination with standard chemotherapy agents.

- Patients receiving this compound exhibited improved response rates compared to those receiving chemotherapy alone, suggesting enhanced therapeutic outcomes.

Table 1: Summary of Biological Activities of this compound

Table 2: Toxicological Assessment Results

Properties

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.